3-(Methanesulfinyl)-2-methylfuran
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Overview
Description
2-Methyl-3-(methylsulfinyl)furan is an organic compound with the molecular formula C6H8O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(methylsulfinyl)furan typically involves the reaction of 2-methylfuran with a sulfoxide compound under controlled conditions. One common method is the oxidation of 2-methyl-3-(methylthio)furan using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of 2-Methyl-3-(methylsulfinyl)furan may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize catalytic systems to facilitate the oxidation reaction, ensuring high conversion rates and product purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(methylsulfinyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the sulfoxide group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of 2-methyl-3-(methylthio)furan.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products
Oxidation: Sulfone derivatives.
Reduction: 2-Methyl-3-(methylthio)furan.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
2-Methyl-3-(methylsulfinyl)furan has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(methylsulfinyl)furan involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:
Inhibiting Enzymes: The compound can inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Modulating Signaling Pathways: It may modulate inflammatory signaling pathways, reducing the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A simpler furan derivative with similar structural features but lacking the sulfoxide group.
3-Methylsulfinylfuran: Another furan derivative with the sulfoxide group at a different position.
2,5-Dimethylfuran: A related compound with two methyl groups on the furan ring.
Uniqueness
2-Methyl-3-(methylsulfinyl)furan is unique due to the presence of both a methyl group and a sulfoxide group on the furan ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects set it apart from other similar compounds .
Properties
CAS No. |
672953-18-3 |
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Molecular Formula |
C6H8O2S |
Molecular Weight |
144.19 g/mol |
IUPAC Name |
2-methyl-3-methylsulfinylfuran |
InChI |
InChI=1S/C6H8O2S/c1-5-6(9(2)7)3-4-8-5/h3-4H,1-2H3 |
InChI Key |
XZMZUKSSVBALFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)S(=O)C |
Origin of Product |
United States |
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